5-Aza-4'-thio-2'-deoxycytidine
Overview
Description
5-Aza-4’-thio-2’-deoxycytidine is a cytidine analog that incorporates an aza modification (nitrogen in place of carbon) of the cytosine base and a thioether modification of the deoxyribose sugar . This compound is a DNA methyltransferase inhibitor, which means it can decrease 5’-cytosine methylation, leading to the re-expression of tumor suppressor genes and potentially halting tumor progression . It is considered a promising agent in clinical development due to its efficacy and low toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aza-4’-thio-2’-deoxycytidine involves several key steps. Starting from a diol compound, the synthesis proceeds through the formation of a cyclic tetraisopropyldisilyloxy derivative. This intermediate is then reacted with 5-azacytosine to yield a mixture of alpha and beta coupled isomers. The primary silyloxy group is selectively deprotected, allowing for the chromatographic isolation of the purified beta isomer .
Industrial Production Methods
For industrial production, the compound is typically prepared by dissolving the main solution in dimethyl sulfoxide (DMSO), followed by the addition of polyethylene glycol (PEG300) and Tween 80. The mixture is then clarified with deionized water .
Chemical Reactions Analysis
Types of Reactions
5-Aza-4’-thio-2’-deoxycytidine undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo substitution reactions due to the presence of the aza and thioether modifications.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions involving 5-Aza-4’-thio-2’-deoxycytidine include:
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol (PEG300)
- Tween 80
Major Products Formed
The major products formed from these reactions are typically derivatives of the original compound, modified at the aza or thioether positions .
Scientific Research Applications
5-Aza-4’-thio-2’-deoxycytidine has a wide range of scientific research applications:
- Chemistry : Used as a DNA methyltransferase inhibitor to study DNA methylation and gene expression.
- Biology : Investigated for its role in re-expressing tumor suppressor genes and halting tumor progression .
- Medicine : Explored as a potential treatment for myelodysplastic syndromes and acute myeloid leukemia .
- Industry : Utilized in the development of new therapeutic agents due to its low toxicity and high efficacy .
Mechanism of Action
The primary mechanism of action of 5-Aza-4’-thio-2’-deoxycytidine involves the inhibition of DNA methyltransferase 1 (DNMT1). This enzyme is responsible for maintaining DNA methylation patterns during DNA replication. By depleting DNMT1, the compound leads to hypomethylation of DNA, resulting in the re-expression of silenced genes, including tumor suppressor genes . This mechanism is crucial for its anti-tumor activity .
Comparison with Similar Compounds
Similar Compounds
- 5-Aza-2’-deoxycytidine (decitabine)
- 5-Aza-cytidine (azacitidine)
- 4’-thio-2’-deoxycytidine
Comparison
5-Aza-4’-thio-2’-deoxycytidine is unique due to its dual modifications: the aza modification of the cytosine base and the thioether modification of the deoxyribose sugar. These modifications result in a compound that is more selective and less toxic compared to other DNA methyltransferase inhibitors like decitabine and azacitidine . Additionally, it has shown efficacy in preclinical studies with lower off-target activities .
Properties
IUPAC Name |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-1,3,5-triazin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3S/c9-7-10-3-12(8(15)11-7)6-1-4(14)5(2-13)16-6/h3-6,13-14H,1-2H2,(H2,9,11,15)/t4-,5+,6+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOZQNOZVFCJNL-KVQBGUIXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(SC1N2C=NC(=NC2=O)N)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](S[C@H]1N2C=NC(=NC2=O)N)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169514-76-5 | |
Record name | 5-Aza-4'-thio-2'-deoxycytidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169514765 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-AZA-4'-THIO-2'-DEOXYCYTIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2PTN0RZF6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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